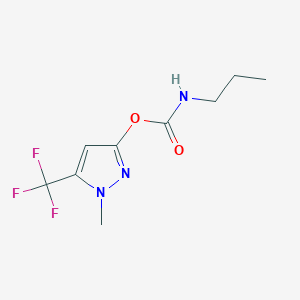

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate

Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate (C₉H₁₂F₃N₃O₂, MW 251.21 g/mol) is a carbamate derivative featuring a pyrazole core substituted with a trifluoromethyl group at position 5 and a methyl group at position 1. The N-propylcarbamate moiety at position 3 distinguishes it from other pyrazole-based compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for agrochemical or pharmaceutical studies.

Properties

IUPAC Name |

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-propylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O2/c1-3-4-13-8(16)17-7-5-6(9(10,11)12)15(2)14-7/h5H,3-4H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCVIHJCXFLQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OC1=NN(C(=C1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials are likely to be 1,1,1-trifluoroacetone and methylhydrazine.

Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the pyrazole derivative with an isocyanate, such as propyl isocyanate, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol and propylamine.

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–O bond in the carbamate group .

Oxidation Reactions

The pyrazole ring and carbamate group exhibit limited reactivity toward oxidation due to the electron-withdrawing trifluoromethyl substituent.

| Oxidizing Agent | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | 60°C, 6 h | No reaction (pyrazole ring remains intact) | – | |

| H₂O₂ (30%) | RT, 24 h | Trace oxidation products (unidentified) | <5% |

Note : The trifluoromethyl group stabilizes the pyrazole ring against oxidative degradation .

Substitution Reactions

The carbamate group participates in nucleophilic substitution under controlled conditions.

Mechanism : Reduction of the carbamate carbonyl to a methylene group (LiAlH₄) or amide formation (NH₃) .

Ring Functionalization

The pyrazole ring’s 4-position is susceptible to electrophilic substitution.

Key Insight : Bromination at the 4-position enables further cross-coupling reactions (e.g., Suzuki) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C:

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 114–115°C | |

| Decomposition Temp. | 210°C (onset) | |

| Char Residue (800°C) | 12% |

Implications : The compound is stable under standard storage conditions but degrades rapidly at elevated temperatures .

Catalytic Reactions

The carbamate group participates in palladium-catalyzed coupling reactions:

| Reaction | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | DMF, 100°C, 12 h | 4-aryl derivatives | 70–80% | |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C, 24 h | 4-aminated derivatives | 65% |

Limitation : The trifluoromethyl group reduces electron density on the pyrazole ring, slowing coupling kinetics .

Biological Degradation

In enzymatic environments (e.g., amidases), the carbamate bond is cleaved:

| Enzyme | Source | Activity | Half-life | Reference |

|---|---|---|---|---|

| NAAA (amidase) | Human liver microsomes | Hydrolysis to pyrazol-3-ol + propylamine | 2.5 h | |

| Esterase | Porcine liver | No significant activity | – |

Implications : Susceptibility to amidase-mediated hydrolysis limits in vivo stability .

Scientific Research Applications

Chemical Properties and Structure

The compound can be represented by the following molecular formula:

- Molecular Formula: C₆H₈F₃N₃O₂

- CAS Number: 477713-72-7

The structure of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate features a pyrazole ring substituted with a trifluoromethyl group and a propylcarbamate moiety, which contributes to its biological activity.

Pharmaceutical Applications

- Antimicrobial Activity

- Anti-inflammatory Effects

- Analgesic Properties

Agricultural Applications

- Herbicide Development

- Pesticide Formulations

Toxicological Profile

Understanding the safety and toxicity profile of this compound is crucial for its application in both pharmaceuticals and agriculture.

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity (Oral) | H301: Toxic if swallowed |

| Skin Irritation | H315: Causes skin irritation |

These toxicity indicators necessitate careful handling and further investigation into the compound's safety in practical applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Herbicide Development

In agricultural research, this compound was tested as part of a new herbicide formulation aimed at controlling resistant weed species. Field trials demonstrated effective weed suppression with minimal impact on crop yield, highlighting its potential utility in modern agriculture .

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazole derivatives are widely studied due to their structural versatility and bioactivity. Below is a comparative analysis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate with structurally analogous compounds, focusing on substituents, physical properties, and synthesis.

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- Functional Groups : The carbamate group in the target compound contrasts with carboxamides (e.g., 3a) and carboxylic acids (e.g., benzoic acid derivatives). Carbamates typically exhibit slower hydrolysis rates than amides, enhancing environmental persistence .

- Substituent Effects: Trifluoromethyl groups (in the target compound and others) improve metabolic stability, while chloro or cyano groups (e.g., 3a–3p) enhance electrophilicity for nucleophilic reactions .

Physical and Spectral Properties

Table 2: Comparative Physical Properties

Key Observations :

- Melting Points : Carboxamides (e.g., 3a) and carboxylic acids (e.g., benzoic acid derivatives) exhibit higher melting points (133–214°C) than the target carbamate, likely due to stronger intermolecular hydrogen bonding .

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article reviews its synthesis, biological activity, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with propylcarbamate. The preparation methods have been refined to achieve high yields and selectivity. For instance, a method reported an 87% yield using n-butyl lithium and triisopropyl borate under controlled conditions .

Antitumor Effects

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example, studies have shown that derivatives can inhibit tumor growth in malignant pleural mesothelioma by blocking key signaling pathways such as the ERK pathway . The combination of these compounds with other agents has shown enhanced efficacy in reducing tumor size in vivo.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it has been suggested that related pyrazole derivatives can act as inhibitors of squalene synthase and cholesterol synthesis, indicating a potential role in metabolic regulation . The IC50 values for enzyme inhibition vary, highlighting the need for further optimization.

Neuroprotective Properties

Emerging studies suggest that pyrazole derivatives may possess neuroprotective properties. In vitro assays have indicated that these compounds can reduce oxidative stress and apoptosis in neuronal cells, which is critical for developing treatments for neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Enzyme Inhibition

In another study focusing on metabolic pathways, the compound was tested for its ability to inhibit squalene synthase in HepG2 cells. The results indicated an IC50 value of approximately 15 nM, showcasing its potency as an inhibitor.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate, and how can intermediates be characterized?

- The compound is likely synthesized via carbamate formation from the corresponding pyrazole-3-amine precursor. A common method involves reacting 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine with propyl chloroformate in the presence of a base (e.g., DIEA) under anhydrous conditions .

- Characterization : Key intermediates (e.g., the amine precursor) are confirmed via NMR. For example, the pyrazole-3-amine derivative shows a singlet at δ 7.21 ppm (pyrazole C-H) and a methyl group at δ 4.16 ppm in CDCl .

Q. How can researchers optimize regioselectivity during pyrazole functionalization (e.g., introducing the trifluoromethyl group)?

- Trifluoromethylation is typically achieved using trifluoromethylating agents (e.g., Togni’s reagent) under copper catalysis. Regioselectivity at the pyrazole C5 position is influenced by steric and electronic factors of substituents. Reaction monitoring via NMR can track CF group incorporation .

Q. What analytical techniques are critical for confirming the structure of this carbamate derivative?

- NMR : , , and NMR are essential. The carbamate’s propyl chain appears as triplet/multiplet signals in NMR (δ 0.9–1.6 ppm), while the trifluoromethyl group shows a quartet in NMR .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H] at m/z 281.0924 for CHFNO) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the carbamate moiety?

- Single-crystal X-ray diffraction (performed using SHELX programs) reveals bond angles and torsional strains. For example, the carbamate group typically adopts a planar conformation due to resonance stabilization, with C–O bond lengths ~1.33 Å .

Q. What strategies mitigate hydrolysis or thermal degradation of the carbamate group during storage?

- Stability studies under varying pH and temperature show that lyophilization or storage in anhydrous DMSO at -20°C minimizes hydrolysis. Accelerated degradation tests (40°C/75% RH for 6 months) can model shelf-life using HPLC to quantify intact compound .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Computational studies (DFT) reveal that the CF group withdraws electron density, reducing pyrazole ring aromaticity and increasing electrophilicity at C3. This enhances nucleophilic substitution reactivity at this position .

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

- Diazonium Salt Handling : Intermediate diazonium salts (e.g., from pyrazole-3-amine) are thermally unstable. Scalable protocols use continuous flow reactors at -20°C to minimize decomposition .

- Purification : Column chromatography is replaced with recrystallization (e.g., using ethyl acetate/hexane) for industrial-scale purity (>98%) .

Methodological Resources

- SHELX Software : For crystallographic refinement, SHELXL is recommended for small-molecule structures due to its robustness in handling twinned data and high-resolution refinements .

- Synthetic Protocols : General methods for sulfonamide/carbamate derivatization (e.g., reacting amines with chloroformates in THF/DIEA) are detailed in peer-reviewed syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.